Hidrocloruro de GYKI 53655
Descripción general
Descripción
El clorhidrato de GYKI 53655 es un compuesto sintético conocido por su función como antagonista no competitivo de los receptores de ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico (AMPA) y kainato . Es un derivado de la 2,3-benzodiazepina y se utiliza principalmente en la investigación científica para estudiar las funciones de estos receptores .
Aplicaciones Científicas De Investigación
El clorhidrato de GYKI 53655 se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir los receptores AMPA y kainato. Algunas de sus aplicaciones incluyen:
Investigación en neurociencia: Estudiar el papel de los receptores AMPA y kainato en la transmisión sináptica y la plasticidad.
Desarrollo de fármacos: Sirviendo como un compuesto principal para el desarrollo de nuevos fármacos dirigidos a los receptores de glutamato.
Mecanismo De Acción
El clorhidrato de GYKI 53655 ejerce sus efectos uniéndose a los receptores AMPA y kainato, inhibiendo así su actividad. Esta inhibición es no competitiva, lo que significa que el compuesto se une a un sitio distinto del sitio de unión del glutamato. Esto lleva a una disminución de la neurotransmisión excitatoria mediada por estos receptores . Los objetivos moleculares incluyen la subunidad GluA1 de los receptores AMPA y la subunidad GluK3 de los receptores de kainato .
Análisis Bioquímico
Biochemical Properties
GYKI 53655 hydrochloride acts via an allosteric site at the AMPA receptor and inhibits channel gating downstream of glutamate binding . It inhibits AMPA-mediated response in cells expressing human GluR1 (GluA1) and GluR4 (GluA4) with IC50 values of 6 µM and 5 µM for GluA1 and GluA4 subunits respectively . At higher concentrations, GYKI 53655 hydrochloride also blocks kainate GluK3 homomeric receptors (IC50 = 63 μM) and GluK2b®/GluK3 heteroreceptors (IC50 = 32 μM) .
Cellular Effects
In cellular processes, GYKI 53655 hydrochloride has been shown to inhibit AMPA- and kainite-induced inward currents in whole-cell patch-clamp assays using primary rat hippocampal neurons . It also exhibits anticonvulsant and neuroprotective effects .
Molecular Mechanism
The molecular mechanism of GYKI 53655 hydrochloride involves its non-competitive antagonism of AMPA and kainate receptors . It acts via an allosteric site at the AMPA receptor and inhibits channel gating downstream of glutamate binding . This results in the inhibition of AMPA-mediated responses in cells expressing specific subunits of the receptor .
Temporal Effects in Laboratory Settings
It has been shown to prolong the survival time after MgCl2-induced global cerebral ischemia , indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
It has been shown to exhibit anticonvulsant and neuroprotective effects .
Metabolic Pathways
Given its role as a non-competitive antagonist of AMPA and kainate receptors , it may interact with enzymes or cofactors involved in these pathways.
Subcellular Localization
Given its role as a non-competitive antagonist of AMPA and kainate receptors , it is likely to be localized at the cell membrane where these receptors are found.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de GYKI 53655 implica múltiples pasos, comenzando con el precursor de benzodiazepina adecuado. Los pasos clave incluyen:
Formación del núcleo de benzodiazepina: Esto implica la ciclización de un precursor adecuado para formar el anillo de benzodiazepina.
Funcionalización: Introducción de grupos funcionales como el grupo metilendioxi y el grupo amino en posiciones específicas del anillo de benzodiazepina.
Formación de clorhidrato: El paso final implica la conversión de la base libre a su forma de sal de clorhidrato.
Métodos de Producción Industrial
La producción industrial del clorhidrato de GYKI 53655 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y control de calidad estricto para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de GYKI 53655 sufre diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente en el grupo metilendioxi.
Reactivos y Condiciones Comunes
Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo en condiciones básicas.
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados alquilados o acilados del clorhidrato de GYKI 53655 .
Comparación Con Compuestos Similares
Compuestos Similares
Clorhidrato de GYKI 52466: Otro derivado de la 2,3-benzodiazepina con propiedades similares de antagonista de los receptores AMPA.
Clorhidrato de LY300168: Un compuesto con estructura y función similares al clorhidrato de GYKI 53655.
Singularidad
El clorhidrato de GYKI 53655 es único debido a su alta selectividad y potencia como antagonista de los receptores AMPA. Se ha demostrado que tiene una mayor afinidad por la subunidad GluA1 en comparación con otros compuestos similares . Esto lo convierte en una herramienta valiosa en la investigación centrada en comprender los roles específicos de los receptores AMPA en diversos procesos fisiológicos y patológicos .
Actividad Biológica
The compound 5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride, known by its CAS number 143692-48-2, belongs to a class of benzodiazepine derivatives that exhibit significant biological activity. This article focuses on the compound's pharmacological properties, particularly its interaction with AMPA receptors and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a complex structure characterized by a benzodiazepine core with various functional groups that contribute to its biological activity. The presence of an amino group on the phenyl ring is particularly noteworthy as it influences the compound's interaction with biological targets.
Research has shown that compounds in the benzodiazepine family act primarily as antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are crucial in mediating excitatory neurotransmission in the central nervous system. The specific compound under discussion has been demonstrated to inhibit AMPA receptor activity in a noncompetitive manner, which is significant for its potential use in treating neurological disorders associated with glutamate excitotoxicity .
In Vitro Studies
In studies utilizing whole-cell patch-clamp techniques on HEK293 cells expressing AMPA receptors, it was found that the compound significantly affected the desensitization rates of various AMPAR subtypes. For example, after treatment with the compound, desensitization values for GluA1 and GluA2 increased notably, indicating a modulation of receptor kinetics that could lead to therapeutic benefits in conditions like epilepsy and neurodegenerative diseases .
Table 1: Effects on AMPA Receptor Kinetics
Receptor Type | Desensitization Rate (Before) | Desensitization Rate (After) |
---|---|---|
GluA1 | 2.6 ± 0.1 ms | 4.2 ± 0.2 ms |
GluA2 | 2.8 ± 0.1 ms | 4.6 ± 0.2 ms |
GluA1/2 | 4.9 ± 0.1 ms | 6.3 ± 0.2 ms |
GluA2/3 | 2.5 ± 0.1 ms | 3.8 ± 0.2 ms |
Neurological Disorders
The modulation of AMPA receptors by this compound suggests potential applications in treating various neurological conditions such as epilepsy and Alzheimer's disease. For instance, compounds that inhibit AMPA receptor activity have been shown to reduce seizure frequency in animal models . The specific compound may offer advantages over traditional treatments due to its unique mechanism of action and improved selectivity.
Safety Profile
Initial studies indicate a favorable safety profile for this compound, with minimal toxicity observed in both in vitro and in vivo models . This aspect is critical for its development as a therapeutic agent.
Propiedades
IUPAC Name |
5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3.ClH/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12;/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLCSBBDVWPSQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931992 | |
Record name | 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143692-48-2 | |
Record name | 7H-1,3-Dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-8,9-dihydro-N,8-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143692-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GYKI 53655 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143692482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LY-300168 MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91HGG22IDM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.